5-Chloro-2-(trifluoromethoxy)phenylacetic acid
Overview
Description
5-Chloro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the CAS Number: 1092461-21-6 . It has a molecular weight of 254.59 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O3/c10-6-1-2-7 (16-9 (11,12)13)5 (3-6)4-8 (14)15/h1-3H,4H2, (H,14,15) . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and three oxygen atoms .Scientific Research Applications
Application in Cell Differentiation and Anticancer Activities
5-Chloro-2-(trifluoromethoxy)phenylacetic acid has been studied in the context of cell differentiation and anticancer activities. For instance, compounds including 5'-esters of 2'-deoxyadenosine and 2-chloro-2'-deoxyadenosine with phenylacetic acids, which exhibit resistance to enzymatic hydrolysis, have been synthesized. These compounds are of interest due to their potential in targeted delivery of differentiating agents to lymphoid cells, which could be beneficial in anticancer strategies (Grieb et al., 2002).
Role in Plant Growth and Herbicidal Activity
Research has also explored the use of chloro-substituted phenylacetic acids, including this compound, in regulating plant growth and herbicidal activity. A study discussed the effect of chlorine atoms in the benzene ring on plant growth-regulating activity, indicating that these compounds have potential applications in selective weed control (Pybus et al., 1958).
Reactivity, Acidity, and Spectral Analysis
A detailed study on halogenated phenylacetic acids, including this compound, examined their structural properties, reactivity, acidity, and vibrational spectra. This research provides insights into the chemical behavior of these compounds, which is crucial for their application in various scientific fields (Srivastava et al., 2015).
Extraction and Separation Applications
The utility of phenylacetic acids in the extraction and separation of metal ions has been demonstrated. A study found phenylacetic acid useful for extracting large quantities of certain ions, suggesting potential applications in analytical chemistry and environmental monitoring (Adam et al., 1972).
Synthesis and Chemical Reactions
Research has also focused on the synthesis of phenylacetic acids under various conditions, including rhodium-catalyzed carbonylation. This highlights the importance of this compound in synthetic chemistry, offering avenues for the development of new chemical reactions and compounds (Giroux et al., 2000).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it may have effects on blood clotting and inflammation.
Action Environment
It’s worth noting that the compound is typically stored at ambient temperature, suggesting that it has a degree of environmental stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCNLJTXUDMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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